3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea - 2097902-04-8

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea

Catalog Number: EVT-2784149
CAS Number: 2097902-04-8
Molecular Formula: C18H21N5O3
Molecular Weight: 355.398
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

  • Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin (BK) B1 receptor. It exhibits high selectivity for B1 over B2 receptors and effectively inhibits BK-induced inositol monophosphate formation. SSR240612 has demonstrated antagonistic properties in vitro and in vivo, inhibiting BK-induced paw edema, capsaicin-induced ear edema, and thermal hyperalgesia in animal models. []
  • Relevance: Both SSR240612 and the target compound, 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, share the 1,3-benzodioxole moiety. The presence of this structural feature suggests potential similarities in their physicochemical properties and potential biological activities. []
  • Compound Description: This compound is a ligand that forms metal complexes with transition metals such as Cu+2, Co+2, Ni+2, Zn+2, and Mn+2. These complexes have shown antimicrobial activity against various plant pathogens. In particular, the copper complexes exhibited significant fungicidal activity. []
  • Relevance: While this compound does not share a direct structural similarity with 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, its antimicrobial properties highlight the potential for similar activity in compounds containing heterocyclic rings and aromatic substituents. Research on this compound suggests that modifications to the phenyl rings can influence the fungicidal activity of these complexes. []
  • Compound Description: Olmesartan medoxomil is a prodrug that is hydrolyzed in vivo to olmesartan, an angiotensin II receptor blocker used to treat hypertension. It works by blocking the binding of angiotensin II to its receptor, thereby relaxing blood vessels and lowering blood pressure. []
  • Relevance: While Olmesartan medoxomil does not directly resemble the structure of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, the research emphasizes the importance of understanding the structural features of drugs and their impact on their pharmacological activity. This understanding is crucial when designing and synthesizing new drug candidates, including those related to the target compound. []
  • Compound Description: tBuONE is a synthetic cathinone, a class of psychoactive drugs that act as central nervous system stimulants. Similar to other cathinones, it has a similar chemical structure to amphetamine and is often abused for its stimulant and euphoric effects. []
  • Relevance: Both tBuONE and 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea share the 1,3-benzodioxole moiety. This structural similarity suggests potential similarities in their physicochemical properties. The research highlights the importance of understanding the structure-activity relationships of compounds with similar structural motifs, especially in the context of psychoactive substances like cathinones. []
  • Compound Description: Peribedil is a dopamine receptor antagonist with potential therapeutic applications in various neurological and psychiatric disorders. It exhibits affinity for multiple dopamine receptor subtypes, and its pharmacological profile suggests potential as an antipsychotic and antidyskinetic agent. []
  • Relevance: Peribedil shares a striking structural resemblance to 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea. Both compounds feature a 1,3-benzodioxol-5-ylmethyl group linked to a pyrimidine ring. This strong structural similarity suggests potential similarities in their binding affinities, pharmacological profiles, and potential therapeutic applications. The presence of these shared structural elements highlights the importance of understanding the structure-activity relationships of compounds within this chemical space, especially for potential therapeutic targets. []
  • Compound Description: 1-BCP acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor. Studies have shown that 1-BCP can enhance swimming endurance capacity in mice, suggesting a potential role in mitigating fatigue. It achieves this by increasing liver and muscle glycogen content while decreasing lactic acid and blood urea nitrogen levels. Additionally, 1-BCP treatment enhances endogenous cellular antioxidant enzyme activity. []
  • Relevance: Similar to 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, 1-BCP contains a 1,3-benzodioxole group. While their structures differ in other aspects, the shared presence of this moiety suggests that 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea may also exhibit biological activity related to energy metabolism or antioxidant defense mechanisms. []
  • Compound Description: This compound features a nitro group and a cyanoacrylate group attached to the 1,3-benzodioxole ring. []
  • Compound Description: This compound incorporates a benzodioxole ring system, a formyl benzene ring, and a sulfonyl-bound benzene ring. The presence of multiple aromatic rings and functional groups suggests potential biological activity. []
  • Relevance: Like 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, this compound features a 1,3-benzodioxole unit. The research on this compound, particularly its structural analysis and the presence of intermolecular interactions, emphasizes the importance of understanding these aspects in relation to potential biological activity. This knowledge could be applicable to the development and investigation of compounds related to 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea. []

6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives

  • Compound Description: These derivatives combine thieno[2,3-d]pyrimidine and imidazo[1,2-a]pyridine moieties, demonstrating moderate antimicrobial activity against S. aureus, E. coli, and B. subtilis. Notably, some derivatives exhibit significant activity against P. aeruginosa, surpassing the potency of the reference drug streptomycin. []
  • Relevance: Although these derivatives do not share a direct structural similarity with 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, their potent antimicrobial properties highlight the importance of exploring diverse heterocyclic systems for developing new antimicrobial agents. This research suggests that combining different heterocyclic moieties can lead to enhanced activity and overcome drug resistance, providing valuable insights for the development of novel antimicrobial compounds, potentially related to 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, with improved efficacy. []

(E)-3-(1,3-Benzodioxol-5-yl)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}prop-2-en-1-one

  • Compound Description: This compound features two methoxybenzene rings connected to a piperazine ring, which is further linked to a 1,3-benzodioxole moiety through a propenone linker. The presence of multiple aromatic rings and a piperazine ring suggests potential biological activity, and its structure provides insights into potential intermolecular interactions. []
  • Relevance: Both this compound and 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea contain the 1,3-benzodioxole group and exhibit similar connectivity patterns with a nitrogen-containing heterocycle. This structural similarity suggests that they might share some physicochemical properties and could potentially exhibit similar biological activities. []
  • Compound Description: These derivatives are a series of compounds designed as AMPA receptor antagonists, demonstrating potent anticonvulsant activity with minimal motor disturbances. Their structures, particularly the 2-cyanoethyl group and modifications at the phenyl ring, provide insights into enhancing AMPA receptor antagonism and improving pharmacological profiles. []
  • Relevance: While not directly structurally related to 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, the research on these derivatives emphasizes the importance of exploring diverse chemical structures for specific biological targets. This approach could be relevant for investigating the structure-activity relationships of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea and identifying potential therapeutic applications. []

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

  • Compound Description: These compounds are potent aromatase inhibitors with structural features common to second- and third-generation nonsteroid anti-aromatase compounds. They have a propeller shape, and their strong inhibitory potency is attributed to their flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding capabilities. []
  • Relevance: These compounds share the 1,3-benzodioxol moiety with 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, highlighting the versatility of this scaffold in medicinal chemistry. The research emphasizes the importance of molecular flexibility and specific interactions for potent aromatase inhibition, which could provide valuable insights for exploring potential biological activities of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea. []

5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

  • Compound Description: This compound is synthesized through a tandem Knoevenagel–Michael reaction using phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. Its structure suggests potential biological activity, and further studies are underway to predict and explore these activities. []
  • Relevance: While structurally distinct from 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, the research emphasizes the utility of multicomponent reactions in synthesizing complex molecules with potential biological activities. This approach could be relevant for developing synthetic strategies for 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea and exploring its chemical space. []
  • Compound Description: MK-4305 is a dual orexin receptor antagonist, developed as a treatment for insomnia. It demonstrates potent antagonism of both orexin receptors, good pharmacokinetic properties, and excellent in vivo efficacy. MK-4305 effectively improves sleep quality by consolidating NREM sleep and increasing sleep intensity. []
  • Relevance: While structurally different from 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, the research on MK-4305 emphasizes the importance of optimizing pharmacokinetic properties and in vivo efficacy during drug development. Understanding the structure-activity relationships and addressing potential liabilities, such as reactive metabolite formation, are crucial for developing effective and safe therapeutics. These principles are applicable to research on 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea and exploring its therapeutic potential. []
  • Compound Description: (1R, 3R)-Cpe is a key intermediate in the synthesis of tadalafil, a drug used to treat erectile dysfunction and pulmonary arterial hypertension. []

4-[(2,4-Dimethylthiazol-5-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione

  • Compound Description: This compound is an isoquinolinedione derivative with a thiazole ring substituent. The molecule exhibits intermolecular hydrogen bonding and weak C-H⋯π interactions, influencing its crystal packing and potentially its physicochemical properties. []
  • Relevance: While not directly structurally related to 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, the research emphasizes the impact of substituents and intermolecular interactions on the properties of organic compounds. Understanding these factors can be relevant for investigating the structure-activity relationships of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea and predicting its potential biological activity. []

Ethyl 1′-methyl-2-oxo-4′-[(3aR,5R,5aS,8aS,8bR)-2,2,7,7-tetramethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4′,5′-d]pyran-5-yl]-2H-spiro[acenaphthylene-1,2′-pyrrolidine]-3′-carboxylate

  • Compound Description: This complex molecule consists of an acenaphthylenone moiety, a pyrrolidine ring, and a dioxolane ring, among other features. The presence of multiple rings and their spatial arrangements, particularly the spirocyclic system, suggest potential for specific biological interactions. []
  • Relevance: Although not structurally similar to 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, the research emphasizes the complexity and diversity of organic molecules with potential biological activities. It highlights the importance of understanding the structural features and potential intermolecular interactions that contribute to biological activity, which can be applied to research on 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea and exploring its chemical space. []
  • Compound Description: PF-04447943 is a potent and selective PDE9A inhibitor, exhibiting procognitive activity and potential as a therapeutic agent for cognitive disorders. The compound demonstrates excellent in vitro and in vivo pharmacokinetic properties, including brain penetration and elevation of central cGMP levels in preclinical models. []
  • Relevance: While not structurally similar to 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, the research on PF-04447943 highlights the successful application of structure-based drug design and optimization for target specificity and favorable pharmacokinetic properties. These principles are relevant for investigating 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, understanding its interactions with potential targets, and optimizing its properties for therapeutic development. []

1-Allyl-4-(1,3-benzothiazol-2-yl)-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one

  • Compound Description: This compound features a pyrazolone ring substituted with a benzothiazole group, an allyl group, and a phenyl group. The molecule's structure suggests potential for diverse biological activities, and its planar ring systems and intermolecular hydrogen bonding capabilities influence its crystal packing and physicochemical properties. []
  • Relevance: While not directly structurally similar to 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, the research on this compound highlights the potential of combining aromatic and heterocyclic systems for developing new drug candidates. It emphasizes the importance of understanding structural features and intermolecular interactions, which can be applied to investigating the properties and potential biological activities of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative incorporating a thieno[2,3-d]pyrimidine moiety. It's synthesized via a one-pot reaction catalyzed by FeCl3-SiO2, demonstrating a potentially efficient method for similar compounds. The structure suggests potential biological activity, prompting further investigation. []
  • Relevance: While not directly structurally related to 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, the research highlights the synthesis and potential applications of heterocyclic compounds. This approach could be relevant for exploring the chemical space of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea and identifying potential derivatives with desired biological activities. []

4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one

  • Compound Description: This compound is a 1H-pyrazol-3(2H)-one derivative with a benzothiazole group, a phenyl group, and a propynyl group. The planar ring systems and intermolecular C-H⋯O hydrogen bonding contribute to its crystal packing and physicochemical properties. []
  • Relevance: Although not structurally similar to 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, the research emphasizes the significance of understanding the structural features and intermolecular interactions of compounds. This knowledge can be applied to investigating the properties and potential biological activities of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea and designing derivatives with improved characteristics. []
  • Compound Description: LY3009120 acts as a pan-RAF inhibitor, demonstrating efficacy against various tumor cells, including those with BRAF or RAS mutations. Unlike other RAF inhibitors, LY3009120 exhibits minimal paradoxical activation of the MAPK pathway. This characteristic makes it a potentially safer and more effective therapeutic option for patients with RAS mutant cancers or those with a BRAF WT background. []
  • Relevance: Although structurally distinct from 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, the development of LY3009120 highlights the importance of designing and synthesizing compounds that target specific kinases involved in cancer development and progression. This research approach, focusing on targeted therapy, could be relevant for exploring the therapeutic potential of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea and its derivatives in cancer treatment. []

N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine

  • Compound Description: This compound is a potent and orally active cyclin-dependent kinase (CDK) inhibitor, demonstrating promising anticancer activity against hematological malignancies. It effectively inhibits various CDKs, leading to cell cycle arrest and apoptosis. []
  • Relevance: While not structurally similar to 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, the research on this CDK inhibitor highlights the importance of exploring novel compounds with potential anticancer properties. The successful development and evaluation of this compound as a potential treatment for hematological malignancies encourage further investigation into the therapeutic potential of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea and its analogs. []

2-[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)methyl]- 1H-isoindole-1,3(2H)-dione

  • Compound Description: This compound serves as an intermediate in the synthesis of 6-aminomethylphthalide and exhibits distinct structural features, including two fused rings connected by a methylene bridge. The molecule's crystal structure reveals planar ring systems and intermolecular interactions that influence its packing and stability. []
  • Relevance: Although not structurally similar to 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, the research emphasizes the significance of understanding the structural characteristics and intermolecular interactions of organic molecules. This knowledge is valuable for investigating the properties, potential biological activities, and potential applications of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea and designing derivatives with desired attributes. []
  • Compound Description: HX-1920 exhibits a protective effect against cisplatin-induced nephrotoxicity in rats without affecting the antitumor activity of cisplatin. It achieves this by increasing the urinary excretion of cisplatin and inhibiting the elevation of nephrotoxicity markers. []
  • Relevance: While not directly structurally related to 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, the research on HX-1920 emphasizes the importance of developing compounds that can mitigate the side effects of existing drugs without compromising their therapeutic efficacy. This approach could be relevant for exploring the potential of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea or its analogs in combination therapy or as protective agents against drug-induced toxicity. []

N-(4,6-Disubstituted pyrimidin-2-yl)-N′-(1-methyl-3-ethyl-4-chloropyrazol-5-yl)formyl(thio)urea

  • Compound Description: This compound is a series of derivatives incorporating pyrimidine, pyrazole, and urea/thiourea moieties. These derivatives exhibit variable herbicidal activity, with some effectively inhibiting the growth of specific weeds. The structure-activity relationships suggest that modifications to the substituents on the pyrimidine and pyrazole rings can significantly influence their herbicidal activity. []
  • Relevance: While not directly structurally related to 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, the research emphasizes the potential of designing and synthesizing compounds with targeted biological activities, such as herbicides. The investigation of structure-activity relationships and the identification of active compounds within this series provide valuable insights for developing new agrochemicals and potentially exploring the applications of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea in similar fields. []

3′-Deoxy-3′-[4-(pyrimidin-1-yl)methyl-1,2,3-triazol-1-yl]thymidine Derivatives

  • Relevance: These derivatives share the pyrimidine ring with 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea. Although they did not exhibit significant anti-HIV activity, their development highlights the potential of targeting viral enzymes with nucleoside analogs. This research approach could be relevant for investigating the potential antiviral properties of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea or its derivatives. []

1-[3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea (Nelotanserin)

  • Compound Description: Nelotanserin acts as a potent and selective 5-HT(2A) receptor inverse agonist, demonstrating efficacy in improving sleep quality by consolidating NREM sleep and increasing sleep intensity. Its development provides a novel approach for treating insomnia by targeting the 5-HT(2A) receptor, offering a potential therapeutic option for patients with sleep disturbances. []
  • Relevance: While structurally distinct from 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, the research on Nelotanserin highlights the importance of exploring specific receptor subtypes for treating sleep disorders. The successful development and evaluation of this compound as a potential treatment for insomnia encourage further investigation into the therapeutic potential of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea and its analogs in addressing sleep-related conditions. []
  • Compound Description: This compound acts as a potent and selective IKur inhibitor, effectively blocking IKur current and exhibiting an acceptable pharmacokinetic profile in preclinical species. The compound's development addressed the liability of reactive metabolite formation observed in earlier analogs, highlighting the importance of optimizing drug candidates for metabolic stability. []
  • Relevance: Although structurally dissimilar to 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, the research underscores the importance of understanding structure-activity relationships and optimizing pharmacokinetic properties during drug discovery. These principles are relevant for investigating 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea, understanding its interactions with potential targets, and developing analogs with improved efficacy and safety profiles. []

Properties

CAS Number

2097902-04-8

Product Name

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]urea

Molecular Formula

C18H21N5O3

Molecular Weight

355.398

InChI

InChI=1S/C18H21N5O3/c24-18(21-10-13-4-5-15-16(9-13)26-12-25-15)22-11-14-3-1-8-23(14)17-19-6-2-7-20-17/h2,4-7,9,14H,1,3,8,10-12H2,(H2,21,22,24)

InChI Key

OBWGMLRKXMFHJA-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)NCC3=CC4=C(C=C3)OCO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.